Cefaclor hydrate

Antimicrobial susceptibility testing Veterinary pharmacology MIC determination

Prioritize Cefaclor Hydrate (CAS 70356-03-5) for your next project. Its 4- to 16-fold lower MIC90 against Salmonella, E. coli, and Pasteurella multocida makes it the superior choice for veterinary susceptibility studies. With a predictable absorption profile (Tmax 30-60 min) resistant to food effects, it's ideal for bioequivalence and DDI trials. The unique isomorphic desolvation necessitates specialized solid-state characterization, making this monohydrate form essential for preformulation and polymorph screening. Ensure method accuracy with its distinct, well-characterized impurity profile for quality control.

Molecular Formula C15H16ClN3O5S
Molecular Weight 385.8 g/mol
Cat. No. B7887620
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCefaclor hydrate
Molecular FormulaC15H16ClN3O5S
Molecular Weight385.8 g/mol
Structural Identifiers
SMILESC1C(=C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)N)C(=O)O)Cl.O
InChIInChI=1S/C15H14ClN3O4S.H2O/c16-8-6-24-14-10(13(21)19(14)11(8)15(22)23)18-12(20)9(17)7-4-2-1-3-5-7;/h1-5,9-10,14H,6,17H2,(H,18,20)(H,22,23);1H2
InChIKeyWKJGTOYAEQDNIA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 250 mg / 400 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cefaclor Hydrate (70356-03-5): A Second-Generation Cephalosporin for Antibacterial Research and Formulation Development


Cefaclor hydrate is a second-generation oral cephalosporin antibiotic characterized as the monohydrate crystalline form (CAS 70356-03-5) [1]. It functions as a bactericidal agent by binding to penicillin-binding proteins (PBPs) and inhibiting bacterial cell wall synthesis [2]. The compound exhibits a broad spectrum of activity against both Gram-positive and Gram-negative organisms, with particular utility in treating respiratory tract infections, otitis media, and urinary tract infections [3]. Its hydrated crystalline state confers specific physicochemical properties that influence solubility, stability, and formulation behavior, distinguishing it from anhydrous cephalosporin analogs in pharmaceutical research and development contexts [1].

Cefaclor Hydrate vs. Cephalexin, Cefadroxil, and Cefprozil: Why Antibacterial Selection Demands Compound-Specific Evidence


While multiple oral cephalosporins share a common beta-lactam pharmacophore and broad antibacterial classification, their in vitro potency, pharmacokinetic profiles, and formulation behaviors exhibit clinically and industrially meaningful divergence. Differences in MIC90 values against key pathogens, bioavailability, food-effect susceptibility, and solid-state stability mean that cephalexin, cefadroxil, cefprozil, and cefaclor hydrate cannot be considered interchangeable without compromising efficacy, dosing convenience, or manufacturing robustness. The quantitative evidence presented below delineates specific parameters where cefaclor hydrate demonstrates distinct performance characteristics relative to its closest analogs, enabling evidence-based procurement and formulation decisions.

Quantitative Comparative Evidence for Cefaclor Hydrate: MIC, Pharmacokinetics, Stability, and Formulation Differentiation


In Vitro Antibacterial Potency: Cefaclor Hydrate Exhibits 4- to 16-Fold Lower MIC90 Than Cephalexin and Cefadroxil Against Veterinary Pathogens

Cefaclor hydrate demonstrates markedly superior in vitro potency compared to first-generation cephalosporins. In a study determining minimal inhibitory concentrations (MIC) against Salmonella species, Escherichia coli, and Pasteurella multocida isolated from young calves, cefaclor exhibited an MIC90 value of 0.78 µg/mL. This was 4- to 16-fold lower than the MIC90 values for cephalexin, cephradine, and cefadroxil, which ranged from 3.12 to 12.5 µg/mL [1]. The study provides direct head-to-head comparison data, quantifying the significant potency advantage of cefaclor over its closest in-class comparators.

Antimicrobial susceptibility testing Veterinary pharmacology MIC determination

Human Pharmacokinetic Profile: Cefaclor Hydrate Achieves 33-53% Higher Peak Serum Concentration and More Rapid Absorption Compared to Cefprozil

In a randomized crossover study involving 12 healthy human subjects administered a single 1,000 mg oral dose under fasting conditions, cefaclor hydrate demonstrated a maximal serum concentration (Cmax) of 34.6 ± 7.8 mg/L [1]. In a separate comparative study of 24 healthy male subjects receiving a 250 mg oral dose, cefaclor achieved a Cmax of 6.78 ± 1.24 µg/mL, while cefprozil reached only 5.1 ± 1.0 µg/mL, representing a 33% higher peak exposure for cefaclor [2]. Furthermore, cefaclor's absorption is notably rapid, with peak serum concentrations attained within 30-60 minutes, compared to cefadroxil's 1.5-2.0 hours [3]. This rapid attainment of therapeutic concentrations is a key differentiator in acute infection settings.

Clinical pharmacokinetics Bioavailability Cephalosporin comparison

Food Effect Resilience: Cefaclor Hydrate Maintains Extent of Absorption with Minimal Cmax Reduction Under Low-Fat Dietary Conditions

Cefaclor hydrate's oral bioavailability exhibits unique resilience to food intake compared to first-generation cephalosporins. In a direct comparative crossover study, administration of 1,000 mg cefaclor with a standard breakfast resulted in a Cmax of 34.6 ± 7.8 mg/L (fasting) versus no significant reduction reported with food, whereas cephalexin's Cmax decreased from 38.8 ± 8.1 mg/L (fasting) to 23.1 ± 6.6 mg/L (fed), a 40% reduction [1]. Further, a comprehensive food-effect study demonstrated that while the rate of absorption (Cmax) of cefaclor is decreased, the extent of absorption (AUC) remains unaffected by food intake, with a low-fat vegetarian diet producing the least decrease in Cmax [2]. This is in contrast to cefprozil, where food intake reduces both Cmax and AUC [3].

Food-drug interaction Oral bioavailability Pharmacokinetic variability

Solid-State Stability and Dehydration Behavior: Cefaclor Hydrate Undergoes Isomorphic Desolvation with Retention of Crystal Structure

Cefaclor hydrate exhibits a unique isomorphic desolvation mechanism, wherein the crystal structure of the dihydrate is largely retained upon dehydration to the anhydrous form A [1]. This is a critical differentiator from other cephalosporins like cephalexin and cefadroxil, which may undergo more disruptive solid-state transformations upon dehydration. The degradation of cefaclor monohydrate in the solid state follows first-order kinetics at 0% relative humidity (RH) but transitions to a first-order autocatalytic reaction at RH > 50% [2]. This predictable, humidity-dependent degradation profile allows for rational design of storage and formulation conditions to maximize shelf-life and potency. In contrast, the degradation kinetics of cefatrizine, a close analog, exhibit different pH-dependent behavior in aqueous solution [3].

Solid-state chemistry Pharmaceutical stability Pseudopolymorphism

Impurity Profile Differentiation: Cefaclor Hydrate Contains a Distinct Hydroxylated Degradation Product with Quantified Correction Factor

Cefaclor hydrate presents a specific impurity profile that distinguishes it from other cephalosporins. A validated HPLC method identified a unique hydroxylated cefaclor impurity with a relative retention time of 1.11 and a correction factor of 1.02 [1]. This impurity, a degradation product, is distinct from those found in cephalexin and cefadroxil. While the impurity profiles of generic cephalexin and cefaclor have been characterized using multidimensional approaches, cefaclor's specific process-related impurities and degradation products require dedicated analytical methods for accurate quantification and quality control [2]. The method for detecting this hydroxylated impurity achieves a limit of quantification (LOQ) of 17.721 ng and an average recovery of 104.03% with an RSD of 0.82% [1].

Analytical chemistry Impurity profiling HPLC method development

Solubility and Thermodynamic Behavior: Cefaclor Hydrate Exhibits Endothermic, Nonspontaneous Dissolution in Organic Solvents

The solubility of cefaclor hydrate in water, methanol, ethanol, and acetone was studied over a temperature range of 278.15–313.15 K using a dynamic laser method [1]. The dissolution process was found to be endothermic and nonspontaneous in methanol, ethanol, and acetone, with the enthalpy change being the main contributing force [1]. While quantitative solubility data for cephalexin and cefadroxil in these solvents were not directly compared in this study, cefaclor's poor aqueous solubility (practically insoluble in water, with a mole fraction of 3.87 × 10⁻⁴ at 278.15 K) and its specific thermodynamic profile are distinct from other cephalosporins, impacting formulation strategies for oral suspensions and solid dosage forms .

Solubility determination Thermodynamic analysis Preformulation studies

Optimized Research and Formulation Applications for Cefaclor Hydrate


In Vitro Susceptibility Testing and Veterinary Pharmacology Research

Given its 4- to 16-fold lower MIC90 against key veterinary pathogens (0.78 µg/mL vs. 3.12–12.5 µg/mL for cephalexin and cefadroxil), cefaclor hydrate is the preferred compound for in vitro susceptibility studies targeting Salmonella, E. coli, and Pasteurella multocida. Researchers in veterinary medicine and antimicrobial resistance surveillance should select cefaclor hydrate for establishing breakpoints and evaluating efficacy in animal models, as its superior potency directly influences dosing regimens and therapeutic outcomes [1].

Human Clinical Pharmacokinetic and Food-Effect Studies

Cefaclor hydrate's rapid absorption (Tmax 30-60 minutes) and resilience to food effects (minimal Cmax reduction with low-fat meals) make it an ideal candidate for clinical pharmacokinetic studies focused on acute infection management. Procurement of cefaclor hydrate for bioequivalence trials, drug-drug interaction studies, and formulation optimization should be prioritized over first-generation cephalosporins due to its predictable and favorable absorption profile [1] [2].

Solid-State Characterization and Stability-Indicating Method Development

The unique isomorphic desolvation mechanism of cefaclor hydrate, wherein the crystal structure is retained upon dehydration, necessitates specialized solid-state characterization techniques (XRPD, DSC, TGA) and stability-indicating HPLC methods. Analytical laboratories and pharmaceutical R&D facilities engaged in preformulation studies, polymorph screening, or forced degradation studies should procure cefaclor hydrate to develop and validate methods capable of distinguishing it from its anhydrous forms and degradation products [1].

Generic Drug Development and Impurity Profiling

Cefaclor hydrate's distinct impurity profile, including the hydroxylated degradation product with a defined correction factor (1.02) and LOQ (17.721 ng), requires dedicated analytical methods for quality control. Generic pharmaceutical manufacturers developing cefaclor oral suspensions, capsules, or extended-release tablets should utilize cefaclor hydrate reference standards for impurity profiling, method validation, and stability studies to ensure compliance with pharmacopoeial monographs and regulatory expectations [1] [2].

Quote Request

Request a Quote for Cefaclor hydrate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.